5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

Description

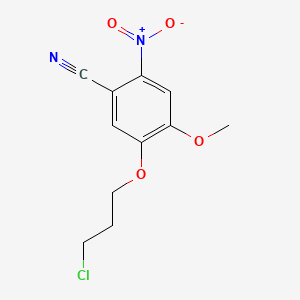

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS: 1315512-61-8) is a nitrile-containing aromatic compound with a molecular formula of C₁₂H₁₂ClN₃O₄. Its structure features a nitro group at the 2-position, a methoxy group at the 4-position, and a 3-chloropropoxy substituent at the 5-position of the benzonitrile core. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of Gefitinib, a tyrosine kinase inhibitor . The nitrile group enhances reactivity in nucleophilic substitution or cyclization reactions, making it valuable for constructing heterocyclic frameworks in drug development.

For example, similar compounds like Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS: 236750-65-5) are synthesized via nitration of precursor esters in acetic acid and nitric acid, followed by purification via crystallization .

Properties

IUPAC Name |

5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c1-17-10-6-9(14(15)16)8(7-13)5-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMNXXLYXKDEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkoxylation of Phenolic Precursors

The process begins with a phenolic starting material, such as 4-methoxy-2-nitrophenol or its derivatives. The hydroxyl group at position 5 is alkylated using 1-chloro-3-iodopropane under basic conditions:

-

Dissolve 4-methoxy-2-nitrophenol (10.0 g, 59.2 mmol) in anhydrous DMF.

-

Add potassium carbonate (12.3 g, 88.8 mmol) and stir at 20°C for 1 hour.

-

Introduce 1-chloro-3-iodopropane (14.7 g, 71.0 mmol) dropwise.

-

Heat to 37°C for 6 hours, then pour into ice-water to precipitate the product.

-

Filter and wash with water to yield 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzonitrile.

Key Data :

Nitration of Benzonitrile Intermediates

Nitration is performed using concentrated nitric acid under controlled temperatures to direct substituent placement:

-

Dissolve the alkoxylated intermediate (9.1 mmol) in nitric acid (10 mL).

-

Heat to 30°C for 2 hours with vigorous stirring.

-

Quench in ice-water, filter, and wash to isolate the nitro product.

Regioselectivity :

The methoxy group at position 4 directs nitration to position 2 (ortho), while the electron-withdrawing cyano group stabilizes the transition state. Competing para nitration is suppressed by steric hindrance from the 3-chloropropoxy chain.

Industrial-Scale Production and Purification

Batch Reactor Modifications

Industrial protocols use continuous flow systems to enhance reproducibility:

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield >99% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes halogenated byproducts.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Elemental Analysis

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 87–95% | 85–90% |

| Reaction Time | 6–8 hours | 4–5 hours |

| Purity | >98% | >99.5% |

| Cost per Gram | $12–15 | $8–10 |

Industrial methods prioritize cost-efficiency via solvent recycling and automated filtration, whereas lab-scale protocols emphasize flexibility for structural analogs.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloropropoxy group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Amino derivative: Formed by the reduction of the nitro group.

Carboxylic acid derivative: Formed by the oxidation of the methoxy group.

Scientific Research Applications

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile has several applications in scientific research:

Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

Agrochemicals: Employed in the development of pesticides and herbicides.

Materials Science: Utilized in the synthesis of advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Purity and Analytical Data

- Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate : Achieves 94–97% purity via HPLC, with crystallized yields of 75–80% .

- Quinoline Derivatives: Compound 7 (7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile) is synthesized from intermediate 6 with 98% HPLC purity, demonstrating robust cyclization efficiency .

- Aldehyde Impurities: The benzaldehyde derivative exhibits minor NMR impurities but remains suitable for downstream reactions .

Biological Activity

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS No. 1315512-61-8) is a synthetic organic compound notable for its complex structure, which includes a nitro group, a methoxy group, and a chloropropoxy side chain attached to a benzonitrile moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C13H12ClN3O3

- Molecular Weight : 281.70 g/mol

The presence of the nitro group is significant as it often contributes to the biological activity of compounds by facilitating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps. One notable method includes the reaction of 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzaldehyde with hydrogen peroxide and sodium hydroxide, followed by acidification to yield the target compound with high efficiency. This multi-step synthesis highlights the compound's potential for further modifications to enhance its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : The compound's structural features suggest potential efficacy against various cancer cell lines.

- Antimicrobial Activity : Similar nitro-substituted compounds have shown promising results against bacterial and fungal strains.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activity of this compound. The following table summarizes key features:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Methoxy-2-nitrobenzonitrile | Nitro and methoxy groups | Anticancer activity | Lacks chloropropoxy side chain |

| 3-Chloro-4-methoxyaniline | Amino group instead of nitrile | Antimicrobial properties | Simpler structure |

| Gefitinib | Quinazoline derivative | EGFR inhibitor | Clinically used for lung cancer treatment |

| Erlotinib | Similar mechanism as gefitinib | Anticancer properties | Different substituents |

This table illustrates that while there are similarities among these compounds, the unique combination of functional groups in this compound may provide distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have explored the biological effects of nitro-substituted compounds, particularly their cytotoxicity against tumor cell lines. For example, benzofuroxan derivatives have demonstrated significant activity against various cancer cell lines due to their ability to induce DNA damage through multiple mechanisms, including inhibition of DNA synthesis and induction of strand breaks .

In vitro assays have indicated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity. For instance, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that structural modifications can significantly influence their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzonitrile core. Key steps include:

Nitration : Introducing the nitro group at the ortho position via mixed acid (HNO₃/H₂SO₄) nitration under controlled temperature (0–5°C).

Methoxy Introduction : Alkylation or demethylation of a precursor hydroxyl group using methylating agents (e.g., CH₃I/K₂CO₃ in DMF).

Chloropropoxy Substitution : Reaction of a hydroxyl intermediate with 1-chloro-3-iodopropane under basic conditions (NaH/DMF) to install the 3-chloropropoxy group .

- Critical Note : Reaction monitoring via TLC or HPLC is essential to avoid over-nitration or side-product formation.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H/13C NMR : The methoxy group appears as a singlet near δ 3.8–4.0 ppm (1H), while the chloropropoxy chain shows characteristic splitting patterns (e.g., δ 3.7–4.2 ppm for OCH₂). The aromatic nitro group deshields adjacent protons, observed as downfield signals (δ 7.5–8.5 ppm) .

- FT-IR : Confirm nitrile (C≡N stretch ~2225 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and ether (C-O-C ~1250 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 315.0512 for C₁₁H₁₁ClN₂O₄) .

Advanced Research Questions

Q. How can reaction yields be optimized during the chloropropoxy substitution step?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydroxyl group.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Temperature Control : Maintain 50–60°C to balance reactivity and minimize elimination side reactions (e.g., formation of allyl chloride byproducts) .

- Data Contradiction Tip : If yields drop unexpectedly, analyze for residual moisture (hydrolysis of chloroalkane) via Karl Fischer titration.

Q. How to resolve contradictions in spectroscopic data for structural isomers?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra of proposed isomers and compare with experimental data. For example, DFT-predicted 13C shifts for the nitro group at C2 vs. C3 can distinguish regioisomers .

- 2D NMR : NOESY or HSQC correlations clarify spatial proximity of substituents (e.g., methoxy to nitro group).

Q. What is the reactivity profile of the chloropropoxy group under basic conditions?

- Methodological Answer :

- Nucleophilic Substitution : The terminal chlorine is susceptible to SN2 displacement by nucleophiles (e.g., amines, thiols) to form derivatives for biological screening.

- Elimination Risk : Under strong bases (e.g., NaOH), β-hydrogen elimination may occur, forming acrylate derivatives. Mitigate by using milder bases (e.g., K₂CO₃) .

Q. How to design stability studies for this compound in drug formulation contexts?

- Methodological Answer :

- Forced Degradation : Expose to accelerated conditions:

- Thermal : 40–60°C for 4 weeks.

- Hydrolytic : pH 1–9 buffers at 25°C.

- Photolytic : UV light (ICH Q1B guidelines).

- Analytical Monitoring : Track degradation via HPLC-MS; common degradation products include hydrolyzed nitrobenzoic acids or eliminated acrylates .

- Storage Recommendation : Store in amber vials at –20°C under inert atmosphere to prevent hydrolysis/oxidation .

Applications in Medicinal Chemistry

Q. What role does this compound play in kinase inhibitor development?

- Methodological Answer :

- Gefitinib Analogue : Acts as a precursor for modifying the quinazoline core in EGFR inhibitors. The nitro group facilitates reduction to amines for subsequent functionalization (e.g., coupling with acrylamides) .

- Structure-Activity Relationship (SAR) : The chloropropoxy chain enhances solubility and bioavailability by introducing polarizable groups without steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.